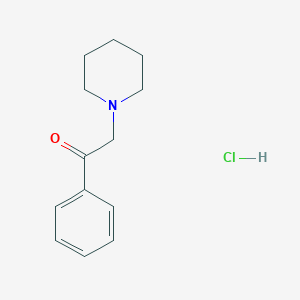
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as FNO, is a chemical compound with potential applications in scientific research. FNO is a derivative of oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. FNO has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with 2-cyanomethyl oxazole. FNO has been studied for its potential as a fluorescent probe for detecting amyloid fibrils, as well as its potential as a photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one as a fluorescent probe for detecting amyloid fibrils involves the selective binding of this compound to amyloid fibrils. The binding of this compound to amyloid fibrils results in the emission of fluorescence, which can be detected using various imaging techniques. The mechanism of action of this compound as a photosensitizer for photodynamic therapy involves the absorption of light by this compound, resulting in the production of reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively bind to amyloid fibrils, resulting in the emission of fluorescence. This compound has also been shown to have potential as a photosensitizer for photodynamic therapy, resulting in the production of reactive oxygen species that can kill cancer cells. However, the biochemical and physiological effects of this compound on living organisms are not well understood and require further study.
実験室実験の利点と制限
The advantages of using 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a fluorescent probe for detecting amyloid fibrils and its potential as a photosensitizer for photodynamic therapy. However, the limitations of using this compound in lab experiments include the need for further study of its biochemical and physiological effects on living organisms.
将来の方向性
There are several future directions for the study of 2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, including:
1. Further study of the biochemical and physiological effects of this compound on living organisms.
2. Optimization of the synthesis method for this compound to improve yield and purity.
3. Development of new applications for this compound in scientific research, including its potential as a fluorescent probe for detecting other protein aggregates.
4. Further study of the potential of this compound as a photosensitizer for photodynamic therapy, including its efficacy and safety in vivo.
5. Development of new derivatives of this compound with improved properties for scientific research applications.
Overall, this compound has potential as a useful tool in scientific research, but further study is needed to fully understand its properties and potential applications.
合成法
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with 2-cyanomethyl oxazole. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of this compound. Other methods for synthesizing this compound include the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with ethyl cyanoacetate, as well as the reaction of 2-fluorobenzaldehyde and 1-naphthylamine with malononitrile.
科学的研究の応用
2-(2-fluorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. This compound has been shown to selectively bind to amyloid fibrils and emit fluorescence, making it a useful tool for studying these protein aggregates. This compound has also been studied for its potential as a photosensitizer for photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent, resulting in the production of reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO2/c21-17-11-4-3-10-16(17)19-22-18(20(23)24-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALZSNWEUNIGS-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)

![methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)


![1,7,8,9,10,10-hexachloro-4-(2-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4989931.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)

![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)

![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)